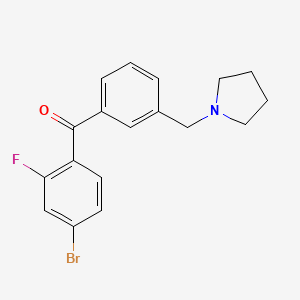

4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone

Description

4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone is a halogenated benzophenone derivative characterized by a bromine atom at the 4-position, a fluorine atom at the 2-position of the benzophenone core, and a pyrrolidinomethyl group at the 3'-position. Its molecular formula is C₁₈H₁₇BrFNO, with a molecular weight of 362.24 g/mol. The pyrrolidine ring (a five-membered secondary amine) contributes to its stereoelectronic properties, influencing solubility, reactivity, and interactions with biological targets .

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKHNQWELZINEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643213 | |

| Record name | (4-Bromo-2-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-68-8 | |

| Record name | Methanone, (4-bromo-2-fluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone generally follows a multi-step route involving:

- Introduction of halogen substituents (bromine and fluorine) on the benzophenone aromatic rings.

- Installation of the pyrrolidinomethyl group at the 3' position.

- Use of palladium-catalyzed substitution reactions to facilitate selective functionalization.

- Purification steps such as chromatography and recrystallization to ensure product purity.

Key Synthetic Steps and Reaction Conditions

Industrial Scale Considerations

- Use of automated reactors and continuous flow synthesis to improve yield and reproducibility.

- Advanced purification techniques to remove side products and unreacted starting materials.

- Optimization of reaction parameters to minimize cost and environmental impact.

Detailed Research Findings on Preparation

Diazotization and Halogenation

The diazotization step is critical for introducing fluorine and bromine atoms selectively on the aromatic ring. Sodium nitrite is added slowly at low temperatures to form diazonium salts, which then undergo substitution with cuprous bromide or fluorination agents under controlled conditions. This step requires precise temperature control to avoid side reactions and maximize yield.

Light-Induced Bromination

The benzylic bromination of 2-fluoro-4-toluene bromide is performed under UV light (>3000 Å), which initiates radical bromination. The reaction is carried out at elevated temperatures (160-180°C) with a controlled bromine feed ratio to ensure selective substitution at the benzylic position, forming 2-fluoro-4-bromo benzyl bromide, a key intermediate.

Palladium-Catalyzed Substitution

Palladium catalysts are employed to substitute the bromine atom on the aromatic ring with the pyrrolidinomethyl group. This step is essential for installing the nitrogen-containing moiety, which imparts unique chemical and biological properties to the molecule. The reaction conditions are optimized to favor substitution over side reactions, often involving mild temperatures and specific ligands.

Summary Table of Preparation Steps

Chemical Reactions Analysis

4-Bromo-2-fluoro-3’-pyrrolidinomethyl benzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove oxygen atoms.

Addition Reactions: The double bonds in the benzophenone core can participate in addition reactions with suitable reagents.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-fluoro-3’-pyrrolidinomethyl benzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to target molecules. The pyrrolidinomethyl group may enhance its solubility and bioavailability, allowing it to exert its effects more efficiently .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone can be contextualized by comparing it to analogs with variations in substituent positions, halogenation patterns, and amine moieties. Below is a detailed analysis:

Structural and Physicochemical Comparisons

Key Observations:

Amine Group Impact: Piperidine-containing analogs (e.g., 4'-bromo-3'-fluoro-2-piperidinomethyl benzophenone) exhibit higher molecular weight and density compared to pyrrolidine derivatives due to the six-membered ring vs. five-membered ring.

Halogenation Effects: Bromine and fluorine at positions 4 and 2 (as in the target compound) create strong electron-withdrawing effects, which could stabilize radical formation in photochemical applications compared to non-halogenated benzophenones .

Positional Isomerism: The 3'-pyrrolidinomethyl substituent in the target compound vs.

Functional Comparisons

- Photoinitiator Activity: Benzophenone derivatives like 4'-bromo-3'-fluoro-2-piperidinomethyl benzophenone are reported to generate radicals under UV light, enabling crosslinking in polymer systems. The target compound’s pyrrolidine group may lower activation energy compared to piperidine analogs due to reduced steric bulk, though direct evidence is lacking .

- Synthetic Utility: Fluorinated benzophenones (e.g., 4-bromo-2-fluorobenzaldehyde in ) are precursors for heterocycles like benzothiazepines. The target compound’s bromine and fluorine could facilitate similar coupling reactions, though its pyrrolidinomethyl group may require optimized conditions to avoid steric interference .

Challenges in Comparative Analysis

- Data Gaps : Physical properties (e.g., density, boiling point) for the target compound are unavailable in the literature, necessitating extrapolation from analogs.

- Limited Application Studies: Most evidence focuses on synthesis and physicochemical properties rather than functional applications, highlighting a research gap.

Biological Activity

4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of bromine and fluorine atoms along with a pyrrolidinomethyl group, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a benzophenone moiety, which is known for its ability to interact with various biological targets. The presence of bromine and fluorine enhances its reactivity and potential for forming covalent bonds with biomolecules.

Interaction with Biomolecules

Research indicates that this compound can modulate enzyme activity, suggesting it may act as an inhibitor or activator of specific biochemical pathways. The precise mechanisms are still under investigation, but the compound's structure implies potential interactions with proteins or enzymes due to the benzophenone moiety.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance, similar compounds have shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 5 to 20 µM, indicating moderate potency against tumor cells .

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 8.47 | Apoptosis induction |

| Compound B | A549 | 15.0 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Enzyme Inhibition Studies

In silico studies suggest that this compound may effectively bind to matrix metalloproteinases (MMPs), which are involved in tumor metastasis. Computational docking studies indicated favorable binding energies, hinting at its potential role as an MMP inhibitor .

Current Research Directions

Ongoing research aims to elucidate the specific biological pathways influenced by this compound. Investigations include:

- In vitro assays to determine cytotoxicity across various cancer cell lines.

- In vivo studies using animal models to assess therapeutic efficacy and safety profiles.

- Mechanistic studies focusing on the interaction between this compound and target proteins.

Q & A

Q. What synthetic strategies are recommended for preparing 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone?

A three-step approach is typically employed:

- Bromination/Fluorination : Start with a benzophenone precursor functionalized at specific positions. For example, 4-bromo-2-fluorobenzaldehyde (CAS 57848-46-1) can serve as a key intermediate .

- Pyrrolidinomethyl Introduction : Use alkylation or nucleophilic substitution with reagents like pyrrolidinomethyl halides. lists structurally similar compounds (e.g., 4-Bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone, CAS 898774-85-1), suggesting the use of brominated benzyl halides (e.g., 4-Bromo-2-fluorobenzyl bromide, CAS 76283-09-5) as intermediates .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity, as indicated by high-performance liquid chromatography (HPLC) data in catalog entries .

Q. How can researchers confirm the regioselectivity of fluorination and bromination in this compound?

- Analytical Techniques : Combine -NMR to verify fluorine placement and - HSQC NMR to map proton-carbon correlations, resolving positional ambiguities.

- X-ray Crystallography : Resolve structural uncertainties, particularly if NMR data conflicts with expected substitution patterns (e.g., para vs. ortho positions) .

Q. What are critical storage conditions to maintain stability?

- Store at 0–6°C under inert gas (argon) to prevent decomposition, as recommended for boronic acid intermediates (e.g., 4-Bromo-2-fluorophenylboronic acid, CAS 216393-64-5) in similar syntheses .

- Use amber vials to avoid photodegradation, given the benzophenone core’s UV sensitivity .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce the pyrrolidinomethyl group?

- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) with a 1:1.2 molar ratio of aryl halide (e.g., 4-Bromo-2-fluorobenzophenone) to pyrrolidinomethylboronic acid.

- Solvent System : Employ toluene/water (3:1) with KCO as base, achieving yields >80% under reflux (110°C, 12 hrs) .

- Troubleshooting : If side products dominate, pre-purify the boronic acid (e.g., via silica gel chromatography) to remove trace Pd contaminants .

Q. How should researchers address contradictory data between mass spectrometry (MS) and NMR?

- Scenario : MS indicates a molecular ion at m/z 376.1 ([M+H]), but NMR shows unexpected splitting.

- Resolution :

- Perform 2D NMR (e.g., COSY, NOESY) to identify steric effects from the pyrrolidinomethyl group.

- Use high-resolution MS (HRMS) to rule out isotopic interference from bromine (/) .

- Case Study : In , similar discrepancies in fluorene derivatives were resolved by correlating NOESY peaks with spatial proximity of substituents .

Q. What strategies improve regioselectivity during functionalization to minimize by-products?

- Directing Groups : Introduce temporary groups (e.g., -B(OH)) to steer bromination/fluorination to desired positions. For example, 4-Bromo-3-fluorophenylboronic acid (CAS 374790-97-3) can direct subsequent substitutions .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 mins vs. 12 hrs) and enhance selectivity via controlled heating, as demonstrated in aryl halide couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.